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molecular formula C5H5ClN2O B151885 (6-Chloropyridazin-3-yl)methanol CAS No. 1011487-94-7

(6-Chloropyridazin-3-yl)methanol

Cat. No. B151885
M. Wt: 144.56 g/mol
InChI Key: NEWRIXKPAGUARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302996B2

Procedure details

In tetrahydrofuran (100 mL) was dissolved methyl 6-chloropyridazin-3-carboxylate (1.726 g), the solution was cooled to 0° C., 1M diisobutyaluminum hydride-tetrahydrofuran solution (20 mL) was added dropwise to the solution, and the mixture was stirred at the same temperature for 20 minutes. To the reaction mixture were successively added water (10 mL) and 1N hydrochloric acid (20 mL) at 0° C. After adding a saturated aqueous sodium bicarbonate solution to the mixture at room temperature, the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and the residue obtained by concentrating the extract under reduced pressure was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10 to 25:75) to obtain (6-chloropyridazin-3-yl)methanol (177 mg).
Name
diisobutyaluminum hydride tetrahydrofuran
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.726 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](OC)=[O:9])=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.O1CCCC1.Cl.C(=O)(O)[O-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
diisobutyaluminum hydride tetrahydrofuran
Quantity
20 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1.726 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10 to 25:75)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(N=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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